DL-3-Phenyllactic acid
Overview
Description
Preparation Methods
DL-3-Phenyllactic acid can be produced through both chemical and biotechnological approaches.
Chemical Synthesis:
Catalytic Hydrogenation: this compound can be synthesized by catalytic hydrogenation of phenylpyruvic acid in the presence of catalysts such as Raney-Nickel or Palladium-Carbon alloy. these methods often involve extreme reaction conditions and can cause environmental pollution.
Biotechnological Production:
Chemical Reactions Analysis
DL-3-Phenyllactic acid undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized to phenylpyruvic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Reduction:
- Reduction of this compound can yield 3-phenylpropanoic acid using reducing agents like lithium aluminum hydride .
Substitution:
Scientific Research Applications
DL-3-Phenyllactic acid has a wide range of applications in scientific research:
Chemistry:
- It is used as a chiral building block in the synthesis of various pharmaceutical drugs and intermediates .
Biology:
- This compound is studied for its antimicrobial properties and its ability to inhibit quorum sensing and biofilm formation in bacteria such as Pseudomonas aeruginosa .
Medicine:
- It has potential applications in developing new antimicrobial agents and as a feed additive to enhance the immune system of livestock .
Industry:
Mechanism of Action
DL-3-Phenyllactic acid exerts its antimicrobial effects by inhibiting quorum sensing and biofilm formation in bacteria. It interacts with quorum sensing receptors such as RhlR and PqsR in Pseudomonas aeruginosa, preventing the expression of virulence factors and biofilm formation . This mechanism makes it a promising candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
DL-3-Phenyllactic acid is similar to other hydroxy acids such as:
Biological Activity
DL-3-Phenyllactic acid (PLA) is a naturally occurring compound with significant biological activities, particularly in the fields of microbiology and health sciences. This article provides an in-depth analysis of the biological activities associated with PLA, including its effects on healthspan, antimicrobial properties, and potential applications in food and health industries.
Overview of this compound
This compound is a hydroxy monocarboxylic acid that is structurally related to lactic acid, differing by the substitution of one methyl hydrogen with a phenyl group. Its chemical formula is C₉H₁₀O₃, and it can be produced by various lactic acid bacteria (LAB) during fermentation processes .
Healthspan Enhancement
Recent studies have highlighted the role of PLA in promoting healthspan, particularly through its effects on mitochondrial activity and stress resilience. In a notable study using Caenorhabditis elegans as a model organism, PLA treatment was shown to significantly extend healthspan by enhancing energy metabolism and stress resistance through the activation of SKN-1/ATFS-1 pathways .
Key Findings:
- Healthy Aging Index (HAI) : PLA supplementation resulted in improved motility, oxygen consumption rate (OCR), and ATP levels in C. elegans, contributing to an elevated HAI .
- Sarcopenia Correlation : An inverse correlation was found between blood levels of PLA and physical performance in patients with sarcopenia, suggesting potential therapeutic roles for PLA in age-related muscle decline .
Antimicrobial Properties
PLA exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness has been demonstrated against Aggregatibacter actinomycetemcomitans, a periodontopathogen known for its role in periodontal disease.
Antimicrobial Mechanisms:
- Biofilm Inhibition : PLA has been shown to reduce biofilm formation and downregulate virulence genes such as pgA and ltxA, which are associated with biofilm matrix formation and toxin production .
- Minimum Inhibitory Concentration (MIC) : The MIC of PLA against A. actinomycetemcomitans was determined to be 20 mM, indicating its potential as a therapeutic agent in oral health .
Production and Biosynthesis
PLA is primarily produced by LAB during carbohydrate fermentation. Studies have identified specific strains such as Lactiplantibacillus plantarum and Pediococcus pentosaceus as effective producers of PLA when supplemented with phenyl pyruvic acid (PPA) as a precursor .
Biosynthetic Pathway:
The biosynthesis of PLA involves transamination reactions where pyruvic acid acts as an amino acceptor, facilitating the conversion of phenylalanine to PLA. The aminotransferase enzyme Aat plays a crucial role in this metabolic pathway .
Applications in Food Industry
PLA's antimicrobial properties make it a valuable additive in food preservation. Its ability to inhibit spoilage organisms enhances the shelf life and safety of fermented products. Additionally, its role in improving fermentation quality has been explored in silage production, where it aids in reducing protein degradation and enhancing feed value .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-hydroxy-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |
Record name | 3-Phenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30862436 | |
Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
828-01-3 | |
Record name | (±)-3-Phenyllactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-3-Phenyllactic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYL-DL-LACTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 °C | |
Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.